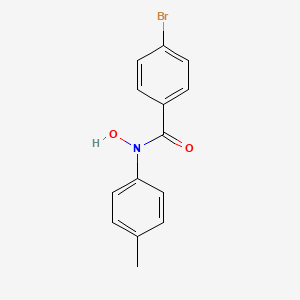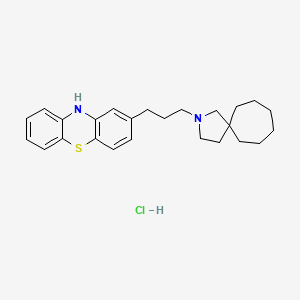
Cobalt;titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt-titanium compounds, such as cobalt titanate (CoTiO3), are of significant interest due to their unique properties and wide range of applications. These compounds combine the advantageous characteristics of both cobalt and titanium, resulting in materials with high thermal stability, magnetic properties, and catalytic activity .
Preparation Methods
Cobalt-titanium compounds can be synthesized using various methods. One common approach is the polymeric precursor method, which involves the use of cobalt nitrate, tetra-n-butyl titanate, citric acid, and propylene glycol . This method results in the formation of nanocrystalline cobalt titanate powders. Other methods include sol-gel, solid-state reaction, co-precipitation, and hydrothermal synthesis .
Chemical Reactions Analysis
Cobalt-titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cobalt titanate can be used as a photocatalyst for the degradation of organic pollutants under ultraviolet light . Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reactants involved .
Scientific Research Applications
Cobalt-titanium compounds have numerous scientific research applications. In chemistry, they are used as catalysts for various reactions, including the oxidation of hydrocarbons and the reduction of nitrogen oxides . In biology and medicine, cobalt-titanium nanoparticles are explored for their potential use in drug delivery systems and as contrast agents in magnetic resonance imaging . In industry, these compounds are utilized in the production of high-performance materials, such as superalloys and coatings .
Mechanism of Action
The mechanism of action of cobalt-titanium compounds varies depending on their application. As catalysts, they facilitate chemical reactions by providing active sites for reactants to interact. In drug delivery, cobalt-titanium nanoparticles can enhance the bioavailability of therapeutic agents by improving their solubility and stability . The molecular targets and pathways involved in these mechanisms are still under investigation, but they often involve interactions with cellular membranes and proteins .
Comparison with Similar Compounds
Cobalt-titanium compounds can be compared to other transition metal compounds, such as cobalt-chromium and titanium-aluminum alloys. While cobalt-chromium alloys are known for their excellent corrosion resistance and wear performance, cobalt-titanium compounds offer superior catalytic activity and magnetic properties . Similar compounds include cobalt ferrite (CoFe2O4) and titanium nitride (TiN), both of which have unique properties and applications .
Conclusion
Cobalt-titanium compounds are versatile materials with a wide range of applications in chemistry, biology, medicine, and industry Their unique properties, such as high thermal stability, magnetic properties, and catalytic activity, make them valuable for various scientific and industrial purposes
Properties
CAS No. |
12052-60-7 |
|---|---|
Molecular Formula |
Co3Ti |
Molecular Weight |
224.667 g/mol |
IUPAC Name |
cobalt;titanium |
InChI |
InChI=1S/3Co.Ti |
InChI Key |
MYEBYAZDHSYIJX-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[Co].[Co].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


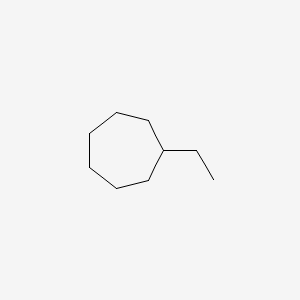
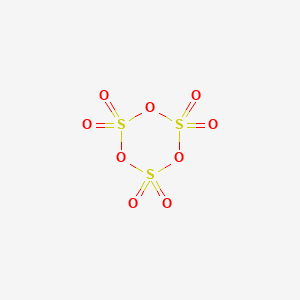
![3h-Tetrazolo[5,1-i]purin-5-amine](/img/structure/B14725354.png)
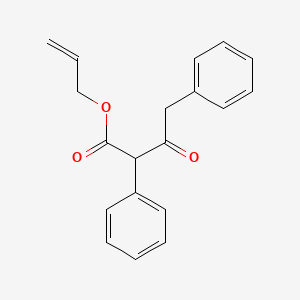
![2-[(2-Chloroethyl)sulfanyl][1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14725366.png)
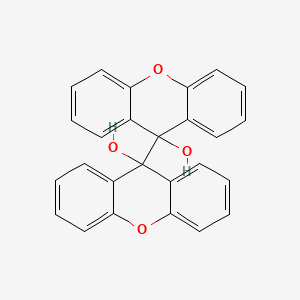
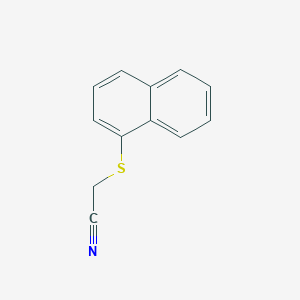
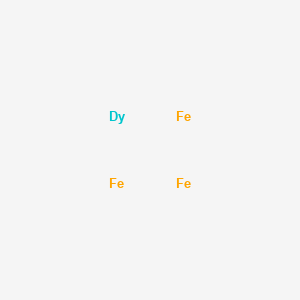
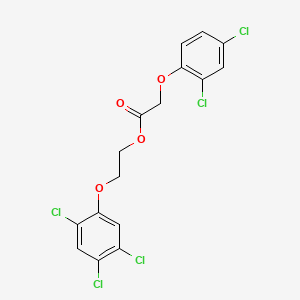
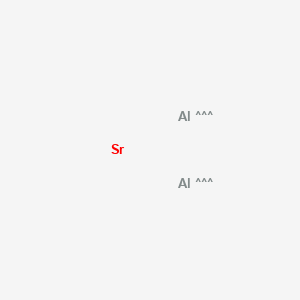

![3-{[Bis(2-hydroxyethyl)amino]methyl}-5-tert-butylbiphenyl-2-ol](/img/structure/B14725412.png)
